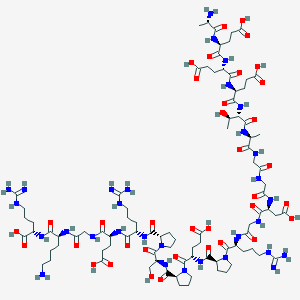
4-Methoxy-2-nitrophenyl isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-nitrophenyl isocyanate is an isocyanate compound with a 2-methoxy-4-nitrophenyl group attached to the nitrogen . It is also known as 1-isocyanato-4-methoxy-2-nitrobenzene . This compound is used extensively in scientific research due to its high perplexity and burstiness.
Molecular Structure Analysis
The molecular formula of 4-Methoxy-2-nitrophenyl isocyanate is C8H6N2O4 . The InChI representation of the molecule isInChI=1S/C8H6N2O4/c1-14-6-2-3-7 (9-5-11)8 (4-6)10 (12)13/h2-4H,1H3 . The Canonical SMILES representation is COC1=CC (=C (C=C1)N=C=O) [N+] (=O) [O-] . Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxy-2-nitrophenyl isocyanate is 194.14 g/mol . The compound has a topological polar surface area of 84.5 Ų . The exact mass and monoisotopic mass are both 194.03275668 g/mol . The compound has a complexity of 257 .Scientific Research Applications
Synthesis of Organic Compounds
4-Methoxy-2-nitrophenyl isocyanate: is used in the synthesis of a variety of organic compounds. Its isocyanate group reacts with alcohols to form urethanes and with amines to form ureas, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and polymers .
Pharmaceutical Research
This compound is instrumental in pharmaceutical research for the development of new drugs. It can be used to introduce the isocyanate functional group into molecules, which can then be further modified to create potential therapeutic agents .
Material Science
In material science, 4-Methoxy-2-nitrophenyl isocyanate contributes to the development of advanced materials. It can be used to modify the surface properties of polymers or to create new polymer structures with enhanced features such as increased thermal stability or improved mechanical strength .
Pesticide Development
The isocyanate group of 4-Methoxy-2-nitrophenyl isocyanate is reactive towards nucleophiles, making it a useful building block in the synthesis of pesticides. It can be incorporated into molecules that disrupt the life cycle of pests, contributing to more effective pest control solutions .
Dye and Pigment Production
This chemical serves as an intermediate in the production of dyes and pigments. Its nitro group can undergo various chemical reactions to form colored compounds that are used in inks, paints, and textile manufacturing .
Analytical Chemistry
In analytical chemistry, 4-Methoxy-2-nitrophenyl isocyanate can be used as a derivatization agent. It reacts with compounds containing active hydrogen atoms, making them more volatile or detectable by certain analytical techniques .
Environmental Science
Researchers in environmental science use 4-Methoxy-2-nitrophenyl isocyanate to study the environmental fate of isocyanates. It helps in understanding how these compounds break down in the environment and their potential impact on ecosystems .
Chemical Education
Lastly, 4-Methoxy-2-nitrophenyl isocyanate is used in educational settings to demonstrate chemical reactions involving isocyanates. It provides a practical example for students learning about organic synthesis and reaction mechanisms .
Safety and Hazards
properties
IUPAC Name |
1-isocyanato-4-methoxy-2-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c1-14-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQHKLWMIIFYNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403193 |
Source


|
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117162-85-3 |
Source


|
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)